molecular formula C24H26N4O B560159 TIC10 CAS No. 1616632-77-9

TIC10

Número de catálogo: B560159
Número CAS: 1616632-77-9
Peso molecular: 386.5 g/mol
Clave InChI: VLULRUCCHYVXOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dordaviprone, también conocido como ONC201, es una molécula pequeña imipridona de primera clase. Es un antagonista dual del receptor de dopamina D2 (DRD2) y un agonista de la proteasa mitocondrial ClpP. Dordaviprone actualmente se está probando en ensayos clínicos para su eficacia en el tratamiento del glioma difuso de línea media mutante H3 K27M, un tipo de tumor cerebral .

Mecanismo De Acción

Dordaviprone ejerce sus efectos antagonizando el receptor de dopamina D2 y agonizando la proteasa mitocondrial ClpP. Esta acción dual conduce a la activación de la respuesta integrada al estrés (ISR) y al deterioro del metabolismo mitocondrial. Los objetivos moleculares y las vías involucradas incluyen el receptor de dopamina D2, ClpP y vías de señalización descendentes como la ISR .

Métodos De Preparación

La síntesis de dordaviprone implica múltiples pasos, incluida la formación de la estructura central de imidazo[1,2-a]pirido[3,4-e]pirimidin-5(1H)-ona. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. Los métodos de producción industrial probablemente implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Dordaviprone se somete a varias reacciones químicas, que incluyen:

    Oxidación: Dordaviprone puede oxidarse en condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.

    Reducción: Las reacciones de reducción que involucran dordaviprone son menos comunes.

    Sustitución: Dordaviprone puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Efficacy Against Various Cancer Types

TIC10 has been tested against a range of cancers, demonstrating significant preclinical efficacy:

  • Glioblastoma Multiforme : Studies indicated that this compound effectively induces TRAIL in glioblastoma cell lines, leading to substantial cytotoxic effects even against temozolomide-resistant primary human GBM cells .
  • Breast and Colorectal Cancer : Preclinical models showed that this compound inhibited various pro-neoplastic features across different cancer types, including breast and colorectal cancers .
  • Cancer Stem Cells : this compound targets cancer stem cells, reducing their self-renewal capacity and inhibiting tumor initiation in xenograft models .

Clinical Trials and Case Studies

This compound has progressed into clinical trials, showcasing its potential for treating difficult-to-manage cancers:

  • Diffuse Midline Gliomas : Clinical responses have been observed in patients with H3K27M-mutated diffuse midline gliomas, highlighting its effectiveness in challenging brain tumors .
  • Neuroendocrine Tumors : The compound has shown activity in non-H3K27M-mutated neuroendocrine tumors, including paragangliomas and pheochromocytomas .
  • Prostate and Endometrial Cancers : Initial findings suggest potential benefits in patients with prostate or endometrial cancer, warranting further investigation into its therapeutic applications .

Comparative Data Table

Cancer TypeEfficacy ObservedMechanism of ActionReference
Glioblastoma MultiformeSignificant cytotoxic effectsTRAIL induction, Akt/ERK inhibition
Breast CancerInhibition of pro-neoplastic featuresTRAIL pathway activation
Colorectal CancerEnhanced anti-tumor activitySynergistic effects with other therapies
Neuroendocrine TumorsClinical responses notedTRAIL induction
Prostate/Endometrial CancerPotential therapeutic benefitsTargeting cancer stem cells

Comparación Con Compuestos Similares

Dordaviprone es único debido a su acción dual en el receptor de dopamina D2 y la proteasa mitocondrial ClpP. Compuestos similares incluyen:

Dordaviprone se destaca por su combinación específica de objetivos y sus posibles aplicaciones terapéuticas en el tratamiento del glioma difuso de línea media mutante H3 K27M .

Actividad Biológica

TIC10, also known as ONC201, is a small molecule that has garnered attention for its potential therapeutic applications in oncology, particularly in targeting chemotherapy-resistant tumors. This article synthesizes diverse research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential clinical implications.

This compound operates through several key mechanisms that contribute to its anti-cancer effects:

  • TRAIL Pathway Activation : this compound induces apoptosis via the TRAIL (TNF-related apoptosis-inducing ligand) pathway. It enhances the expression of TRAIL receptors, particularly DR5, leading to increased apoptosis in tumor cells independent of p53 status .
  • Mitochondrial Dysfunction : Research indicates that this compound disrupts mitochondrial function by downregulating mitochondrial proteins such as TFAM and TUFM. This disruption is linked to the activation of stress response pathways and a decrease in oxidative phosphorylation (OXPHOS), which are critical for cancer cell survival .
  • Inhibition of Oncogenic Signaling : this compound inhibits key signaling pathways, including Akt and ERK, which are often activated in cancer cells. This inhibition facilitates the translocation of Foxo3a to the nucleus, enhancing TRAIL gene transcription and promoting anti-cancer effects .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various cancer types in preclinical studies:

  • Breast Cancer : In studies involving both sensitive and resistant breast cancer cell lines (e.g., CAMA-1, MCF7, T47D), this compound exhibited dose-dependent growth inhibition with IC50 values ranging from 1.43 to 1.90 µM. The combination of this compound with the mTOR inhibitor everolimus further enhanced its efficacy against resistant cell lines .
  • Glioblastoma : this compound has shown promise in glioblastoma models, where it induces apoptosis and targets cancer stem cells (CSCs). The presence of c-myc was associated with improved responses to this compound treatment .
  • Medulloblastoma : Recent studies indicate that this compound has strong antiproliferative effects on medulloblastoma cells, suggesting its potential utility in pediatric oncology .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings:

  • Clinical Trials : ONC201 has entered phase I/II clinical trials for patients with advanced cancers. These trials aim to assess its safety, tolerability, and preliminary efficacy in a clinical context .
  • Patient-Derived Tumor Models : In experiments utilizing patient-derived tumor samples from ascites or pleural effusions, this compound demonstrated significant growth inhibition compared to control treatments. This highlights its potential as a therapeutic option for patients with refractory tumors .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

Cancer Type Mechanism Efficacy (IC50) Notes
Breast CancerTRAIL activation, mitochondrial dysfunction1.43 - 1.90 µMEnhanced efficacy when combined with everolimus .
GlioblastomaTRAIL-mediated apoptosisNot specifiedTargets CSCs; response linked to c-myc expression .
MedulloblastomaAntiproliferative effectsNot specifiedStrong activity observed; ongoing trials for pediatric use .

Propiedades

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULRUCCHYVXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616632-77-9
Record name ONC 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dordaviprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dordaviprone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.